Synthesis of Dehydronitrosonisoldipine from Nisoldipine: A Technical Guide
Synthesis of Dehydronitrosonisoldipine from Nisoldipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydronitrosonisoldipine, a significant derivative and metabolite of the dihydropyridine (B1217469) calcium channel blocker Nisoldipine (B1678946), is of considerable interest in pharmaceutical research due to its distinct pharmacological profile. This technical guide provides an in-depth overview of the synthesis of Dehydronitrosonisoldipine from its parent compound, Nisoldipine. The primary synthetic route involves the oxidation of the dihydropyridine ring to a pyridine (B92270) moiety, a transformation that can be achieved through various methodologies. This document details the prevalent synthetic strategies, offers a comprehensive, representative experimental protocol for the photochemical synthesis, and presents key analytical data in a structured format. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and characterize this important Nisoldipine derivative.
Introduction
Nisoldipine is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are mediated through the blockade of L-type calcium channels.[1] The metabolic and degradation pathways of Nisoldipine are of critical importance in understanding its pharmacokinetics and stability. One of the key transformation products is Dehydronitrosonisoldipine, formed by the aromatization of the dihydropyridine ring.[3][4] This conversion can occur both in vivo through metabolic processes and in vitro upon exposure to light.[5][6] The synthesis of Dehydronitrosonisoldipine is essential for its use as a reference standard in analytical studies, for investigating its pharmacological and toxicological properties, and for its potential as a therapeutic agent in its own right.
This guide focuses on the chemical synthesis of Dehydronitrosonisoldipine from Nisoldipine, primarily through oxidative methods.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant, Nisoldipine, and the product, Dehydronitrosonisoldipine, is provided in the table below.
| Property | Nisoldipine | Dehydronitrosonisoldipine |
| IUPAC Name | (RS)-Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Isobutyl methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate |
| Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₂₂N₂O₅ |
| Molar Mass | 388.42 g/mol | 370.40 g/mol |
| Appearance | Yellow crystalline substance | Data not available |
| Solubility | Practically insoluble in water | Data not available |
| CAS Number | 63675-72-9 | 87375-91-5 |
Synthetic Strategies
The conversion of Nisoldipine to Dehydronitrosonisoldipine is fundamentally an oxidation reaction that results in the aromatization of the dihydropyridine ring. The primary methods reported for this transformation are photochemical oxidation and electrochemical oxidation.
Photochemical Oxidation
Exposure of Nisoldipine to light, particularly daylight and UV radiation, is a well-documented method for inducing its conversion to Dehydronitrosonisoldipine.[4][6] This process, often referred to as photodegradation, involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[3] Studies have shown that daylight illumination specifically favors the formation of the nitrosophenylpyridine analog.[6] This method is advantageous due to its relatively simple setup, not requiring harsh chemical reagents. However, the reaction rates can be slow, and the formation of byproducts may occur, necessitating careful purification of the final product.
Electrochemical Oxidation
Electrochemical methods offer a controlled approach to the oxidation of Nisoldipine. The anodic oxidation of the 1,4-dihydropyridine (B1200194) ring leads to the formation of the pyridine derivative.[7] One specific method involves the use of electrogenerated superoxide (B77818) to quantitatively oxidize Hantzsch dihydropyridines, including Nisoldipine, to their corresponding aromatized pyridine derivatives.[8][9] This technique allows for precise control over the oxidative process by manipulating the applied potential.
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of Dehydronitrosonisoldipine from Nisoldipine via photochemical oxidation. This protocol is based on the general procedures described in the literature and is intended as a starting point for laboratory synthesis.
Materials and Equipment
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Materials:
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Nisoldipine (≥98% purity)
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Methanol (B129727) (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (deionized)
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) (analytical grade)
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Ethyl acetate (B1210297) (analytical grade)
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-
Equipment:
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Borosilicate glass reaction vessel
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Daylight lamp or UV lamp (broadband)
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Magnetic stirrer
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Rotary evaporator
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Glass column for chromatography
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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Synthesis Procedure
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Preparation of Nisoldipine Solution: Dissolve 1.0 g of Nisoldipine in 500 mL of methanol in a borosilicate glass reaction vessel. The concentration can be adjusted based on the desired scale of the reaction.
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Photochemical Reaction:
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Place the reaction vessel under a daylight lamp or a broadband UV lamp.
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Stir the solution continuously at room temperature.
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Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by HPLC or TLC.
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The reaction is considered complete when the peak corresponding to Nisoldipine has significantly decreased and the peak for Dehydronitrosonisoldipine is maximized. The reaction time can vary from 24 to 72 hours depending on the light source and intensity.
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-
Work-up and Purification:
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Once the reaction is complete, remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.
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The resulting crude product will be a mixture of Dehydronitrosonisoldipine, unreacted Nisoldipine, and potentially other byproducts.
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Purify the crude product using silica gel column chromatography.
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Prepare a slurry of silica gel in hexane and pack it into a glass column.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with a gradient of hexane and ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
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Collect the fractions and monitor them by TLC to identify the fractions containing the pure Dehydronitrosonisoldipine.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Dehydronitrosonisoldipine.
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Characterization
The identity and purity of the synthesized Dehydronitrosonisoldipine should be confirmed using appropriate analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the aromatization of the dihydropyridine ring.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Data Presentation
HPLC Monitoring Data (Hypothetical)
| Time (hours) | Nisoldipine Peak Area (%) | Dehydronitrosonisoldipine Peak Area (%) |
| 0 | 100 | 0 |
| 4 | 85 | 14 |
| 8 | 72 | 26 |
| 12 | 58 | 40 |
| 24 | 25 | 72 |
| 48 | 5 | 93 |
Purification Data (Hypothetical)
| Parameter | Value |
| Starting Material (Nisoldipine) | 1.0 g |
| Crude Product Weight | 0.95 g |
| Purified Product (Dehydronitrosonisoldipine) Weight | 0.65 g |
| Yield | ~68% |
| Purity (by HPLC) | >98% |
Visualizations
Synthesis Pathway
Caption: Synthesis of Dehydronitrosonisoldipine from Nisoldipine.
Experimental Workflow
Caption: Workflow for Dehydronitrosonisoldipine Synthesis.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of Dehydronitrosonisoldipine from Nisoldipine. The primary synthetic routes involve photochemical and electrochemical oxidation, with the former being a more commonly cited method for laboratory-scale preparation. The provided experimental protocol for photochemical synthesis, along with the structured data and visualizations, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and purification of Dehydronitrosonisoldipine are crucial for advancing our understanding of Nisoldipine's metabolism and for exploring the pharmacological potential of its derivatives.
References
- 1. Nisoldipine - Wikipedia [en.wikipedia.org]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
